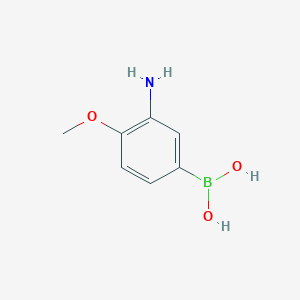

(3-Amino-4-methoxyphenyl)boronic acid

Description

Overview of Boronic Acid Classifications and Structural Attributes

Boronic acids are organic compounds distinguished by the general formula R−B(OH)₂, where 'R' represents an alkyl or aryl group attached to a boron atom that is also bonded to two hydroxyl groups. wikipedia.org Based on the nature of the 'R' group, they are broadly classified into subtypes such as alkyl-, alkenyl-, alkynyl-, and arylboronic acids. wiley-vch.de

Structurally, boronic acids are trivalent, containing a boron atom with three substituents arranged in a trigonal planar geometry. wiley-vch.de The boron atom is sp²-hybridized and possesses a vacant p-orbital, which imparts Lewis acidic character to the molecule. wiley-vch.demdpi.com This electron deficiency allows boronic acids to readily accept a pair of electrons, a key feature in their reactivity. mdpi.com X-ray crystallographic analyses reveal that arylboronic acids, such as phenylboronic acid, often form dimeric structures in the solid state through hydrogen bonding between the hydroxyl groups. wiley-vch.de

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to the 19th century, with the first synthesis of an organoboron compound by Edward Frankland in 1860. nih.gov However, the field remained relatively unexplored until the mid-20th century. A significant revolution in synthetic organic chemistry began with the pioneering work of Herbert C. Brown in the 1950s. mpcollegepimpri.edu.inchemindigest.com His investigation into boranes led to the discovery of the hydroboration reaction, a method to convert unsaturated organic molecules into organoboranes. mpcollegepimpri.edu.inthieme.de This breakthrough, for which Brown was a co-recipient of the 1979 Nobel Prize in Chemistry, provided a straightforward route to a wide variety of organoboron compounds. researchgate.netpurdue.edu

The utility of these compounds expanded dramatically with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed by Akira Suzuki who studied under Brown, became one of the most powerful methods for forming C-C bonds. numberanalytics.commpcollegepimpri.edu.in This reaction, involving the coupling of an organoboron compound with an organic halide, has become a cornerstone of modern organic synthesis, driving discovery in the pharmaceutical and agrochemical industries worldwide. thieme.de

Electronic and Steric Influences of Substituents on Arylboronic Acid Reactivity

The reactivity of arylboronic acids in synthetic transformations, particularly in Suzuki-Miyaura cross-coupling reactions, is significantly influenced by the electronic and steric properties of substituents on the aryl ring. rsc.org

Electronic Effects: The nature of the substituents can either accelerate or hinder the reaction. Electron-donating groups (EDGs) on the aryl ring can, in some cases, increase the rate of transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can also impact reactivity, and the specific effect can depend on the reaction mechanism. nih.gov Research has shown a complex relationship, with reactivity sometimes accelerating with both electron-donating and highly electron-deficient arylboronic acids, suggesting different mechanistic pathways may be at play. nih.govacs.org

Steric Effects: Steric hindrance, particularly from bulky substituents near the boronic acid group (ortho-substituents), can impede the approach of the reagents to the boron center. nih.gov This can slow down or prevent key steps in the reaction, such as the formation of the boronate complex or the subsequent transmetalation to the metal catalyst. nih.gov However, in some cases, steric strain within boronic esters can actually accelerate decomposition pathways. acs.org Therefore, the interplay between steric and electronic factors must be carefully considered when designing synthetic routes utilizing substituted arylboronic acids.

Role of (3-Amino-4-methoxyphenyl)boronic acid within Substituted Arylboronic Acid Research

This compound is a disubstituted arylboronic acid that serves as a valuable and useful reactant in organic synthesis. chemicalbook.com Its significance in research stems from the presence of two distinct functional groups on the phenyl ring: an amino (-NH₂) group and a methoxy (B1213986) (-OCH₃) group. These substituents impart specific electronic properties and provide reactive sites for further chemical modification, making the compound a versatile building block for more complex molecules.

The amino group is an electron-donating group that can influence the reactivity of the boronic acid in cross-coupling reactions. Furthermore, it serves as a nucleophilic handle for subsequent synthetic transformations, such as amidation or the construction of nitrogen-containing heterocyclic systems. mdpi.com The methoxy group, also electron-donating, further modulates the electronic nature of the aryl ring. chemicalbook.com

The combination of these functional groups makes this compound a particularly useful intermediate in medicinal chemistry and materials science. ontosight.ai Its structure is incorporated into synthetic pathways for creating larger, more complex molecules with potential biological activity or specific material properties. Research on related substituted methoxyphenylboronic acids has demonstrated their utility in synthesizing enzyme inhibitors, developing electrochemical probes, and creating materials like doped graphene, highlighting the broad potential of this class of compounds. chemicalbook.comnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 879893-98-8 nih.gov |

| Molecular Formula | C₇H₁₀BNO₃ nih.gov |

| Molecular Weight | 166.97 g/mol nih.gov |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC)N)(O)O nih.gov |

| InChI Key | QMYCMNKKHXJWLC-UHFFFAOYSA-N nih.gov |

Properties

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYCMNKKHXJWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628572 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879893-98-8 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Amino 4 Methoxyphenyl Boronic Acid

Mechanism of Boronic Acid Participation as a Lewis Acid

The core of a boronic acid's reactivity lies in its nature as a Lewis acid. nih.govru.nl A Lewis acid is defined as an electron-pair acceptor. In (3-Amino-4-methoxyphenyl)boronic acid, the boron atom is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient. nih.gov This empty orbital can readily accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles. nih.govwikipedia.org

This interaction leads to a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming a more stable, negatively charged boronate species. nih.gov This equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is fundamental to its role in many chemical transformations. ru.nlsdu.dk The Lewis acidity is not only crucial for catalysis but also for its interactions with biological molecules and its participation in anion recognition. nih.govacs.org Boronic acids can act as Brønsted acid-type receptors through hydrogen bonding or as Lewis acid-type receptors, forming tetrahedral adducts. acs.org

Transmetalation Processes in Cross-Coupling Reactions

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. illinois.edunih.gov The critical step in the catalytic cycle is transmetalation, where the organic moiety (the 3-amino-4-methoxyphenyl group) is transferred from the boron atom to the palladium(II) center. nih.govrsc.org The precise mechanism of this step has been a subject of extensive study, with two primary pathways being widely considered. acs.orgresearchgate.net

The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide or carbonate) to form a more nucleophilic tetracoordinate boronate species. acs.orgresearchgate.net This activated boronate then reacts with an arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium center. researchgate.net

The Palladium-Hydroxo Pathway (Path B): This alternative pathway posits that the arylpalladium(II) halide complex first undergoes ligand exchange with a hydroxide ion to form a more reactive arylpalladium(II) hydroxo complex. This hydroxo complex then reacts directly with the neutral boronic acid, facilitating the transfer of the aryl group. acs.org

Recent kinetic studies suggest that for many Suzuki-Miyaura reactions conducted in aqueous solvent mixtures, the reaction between the palladium hydroxo complex and the neutral boronic acid (Path B) is significantly faster and is the predominant pathway for transmetalation. acs.org However, the operative mechanism can be influenced by various factors, including the specific ligands, base, and solvent system employed. illinois.eduacs.org

| Feature | Boronate Pathway (Path A) | Palladium-Hydroxo Pathway (Path B) |

|---|---|---|

| Activating Species | Base activates the boronic acid to form a boronate | Base converts the Pd-halide complex to a Pd-hydroxo complex |

| Boron Reagent | Tetracoordinate boronate [ArB(OH)₃]⁻ | Neutral boronic acid [ArB(OH)₂] |

| Palladium Reagent | Arylpalladium(II) halide [Ar'Pd(L)₂X] | Arylpalladium(II) hydroxo [Ar'Pd(L)₂OH] |

| Key Interaction | Nucleophilic attack of boronate on the Pd-halide complex | Reaction of the Pd-hydroxo complex with neutral boronic acid |

Influence of Amino and Methoxy (B1213986) Functionalities on Boron Acidity and Reactivity

The amino (-NH₂) and methoxy (-OCH₃) groups attached to the phenyl ring of this compound significantly modulate its electronic properties and, consequently, its reactivity. Their influence is a combination of inductive and resonance effects.

Amino Group (-NH₂): Positioned meta to the boronic acid, the amino group's influence is primarily a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom. Its electron-donating resonance effect (+R) does not extend to the carbon atom bearing the boronic acid group from the meta position.

The net result of these substituents is a complex electronic environment. The para-methoxy group enhances the nucleophilicity of the ipso-carbon (the carbon attached to boron), which can facilitate the transmetalation step. Conversely, the combined electron-withdrawing inductive effects of the substituents can increase the Lewis acidity of the boron atom compared to an unsubstituted phenylboronic acid, which in turn can affect its interaction with bases and diols. mdpi.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Lewis Acidity | Overall Effect on Ring Nucleophilicity |

|---|---|---|---|---|---|

| -OCH₃ | para | -I (Withdrawing) | +R (Donating) | Slightly Decreases | Increases |

| -NH₂ | meta | -I (Withdrawing) | +R (Donating, but weak at meta) | Slightly Increases | Slightly Decreases (Inductive) |

Reversible Covalent Interactions: Boronate Ester Formation with Diols and Amine Proximity Effects

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with 1,2- and 1,3-diols, yielding five- or six-membered cyclic boronate esters, respectively. nih.govsigmaaldrich.com This reaction is a condensation process that involves the elimination of two molecules of water and is typically favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate form is present. nih.govresearchgate.net

The proximity of an amino group can significantly influence the rate and equilibrium of boronate ester formation. In compounds with an ortho-aminomethyl group, the nitrogen atom can act as a proximal base, facilitating proton transfer and increasing the rate of esterification by several orders of magnitude. researchgate.net It can also stabilize the resulting boronate ester through the formation of an intramolecular N→B dative bond, which forces the boron into a more stable tetrahedral geometry. nih.govresearchgate.net

Furthermore, the presence of an amino group ortho to a formyl group on a phenylboronic acid can lead to intramolecular cyclization to form 3-amino-benzoxaboroles, a class of compounds with significant medicinal applications. nih.govsciengine.com While this compound lacks the necessary ortho-substituent for this specific transformation, this reactivity highlights the critical role of substituent positioning in directing the reaction pathways of functionalized arylboronic acids.

Intrinsic Reactivity of the Boronic Acid Group

Beyond its Lewis acidity and role in cross-coupling, the boronic acid functional group, -B(OH)₂, possesses other intrinsic modes of reactivity.

Formation of Boroxines: In the solid state or in non-aqueous solvents, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. nih.gov These are six-membered rings consisting of alternating boron and oxygen atoms. This equilibrium is reversible upon the addition of water. The reactive species in some reactions may in fact be the boroxine (B1236090) rather than the monomeric boronic acid. nih.gov

Protodeboronation: A common side reaction for arylboronic acids is protodeboronation, which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often promoted by acidic or basic conditions and can reduce the yield of desired cross-coupling products.

Oxidation: The C-B bond can be oxidized under various conditions to yield a C-O bond, converting the boronic acid to a phenol (B47542). This reactivity is exploited in synthetic chemistry for the hydroxylation of aryl rings.

These intrinsic reactivities contribute to the broad utility of this compound as a synthetic building block, but also represent potential competing pathways that must be managed to achieve desired chemical transformations. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com this compound is an excellent substrate for several key palladium-catalyzed transformations, most notably the Suzuki-Miyaura and Negishi cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and vinyl-aryl structures by reacting an organoboron compound with an organic halide or pseudohalide. libretexts.orgyoutube.com The reaction involving this compound is influenced by the electronic and steric effects of its substituents. The ortho-methoxy and meta-amino groups (relative to the boronic acid) can control the regioselectivity of the coupling with polyhalogenated substrates and can be instrumental in the synthesis of atropisomers—axially chiral molecules arising from restricted rotation around a single bond. beilstein-journals.orgnih.gov

Studies on ortho-substituted phenylboronic acids have shown that substituents can direct the outcome of the reaction. For instance, an ortho-methoxy group can exhibit a metal-oxygen chelation effect in the transition state, influencing the order and position of substitution on a polyhalogenated coupling partner. beilstein-journals.org This directing effect is crucial for achieving regioselectivity. Furthermore, the steric hindrance provided by the ortho substituent is a key factor in achieving atroposelectivity, as it creates a significant energy barrier to rotation in the final biaryl product, allowing for the isolation of stable rotational isomers. beilstein-journals.orgnih.gov

The success of a Suzuki-Miyaura coupling reaction, particularly with functionalized and potentially challenging substrates, is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-rich boronic acids like this compound, which also contain a potentially coordinating amino group, careful optimization is necessary to achieve high yields and prevent side reactions.

Catalyst and Ligand: Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. libretexts.org However, the key to high reactivity often lies in the choice of a supporting phosphine (B1218219) ligand. Electron-rich and sterically bulky monophosphine ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have proven to be highly effective for coupling functionalized aryl chlorides and bromides. mdpi.comnih.gov These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, catalyst systems involving hindered phosphines can be decisive in controlling the site-selectivity of couplings with polyhalogenated heteroarenes. nih.gov

Base and Solvent: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate (B1201080) species. youtube.com Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome, especially when dealing with base-sensitive functional groups. Biphasic solvent systems, such as toluene/water, dioxane/water, or THF/water, are frequently employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction. youtube.com

Below is a table summarizing typical catalyst systems optimized for Suzuki-Miyaura couplings involving functionalized arylboronic acids.

| Catalyst Precursor | Ligand | Base | Solvent System | Target Substrates |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Electron-rich and hindered aryl chlorides/bromides |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | Heteroaryl halides |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | General aryl and heteroaryl halides |

| Pd-PEPPSI-IPr | (NHC) | K₂CO₃ | t-Amyl alcohol | Sterically hindered aryl chlorides |

This table represents a generalized summary of catalyst systems commonly employed for substrates similar to this compound.

This compound can be coupled with a wide variety of electrophilic partners to generate a diverse library of biaryl compounds. The scope of the reaction includes aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates, tosylates).

The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, which is dictated by the strength of the carbon-halide bond and the ease of oxidative addition to the palladium center. researchgate.net However, advances in ligand design have enabled the efficient coupling of even the less reactive and more cost-effective aryl chlorides. nih.gov

The reaction is compatible with a broad range of functional groups on the halide partner, including esters, ketones, nitriles, and other amino or alkoxy groups. This tolerance is a significant advantage of the Suzuki-Miyaura coupling. When coupling with polyhalogenated heteroaromatics, such as dichloropyrimidines or dichloropyridazines, the inherent electronic properties of the heterocyclic ring, combined with steric factors, dictate the site of the first coupling, enabling regioselective synthesis. nih.govrsc.org For example, in 4-amino-3,5-dichloropyridazine, the coupling preferentially occurs at the C3 position, proximal to the amino group. nih.gov

| Aryl/Heteroaryl Halide Example | Product Structure (Illustrative) | Typical Yield Range |

| 4-Bromoanisole | 3-Amino-4,4'-dimethoxybiphenyl | Good to Excellent |

| 2-Chloropyridine | 2-(3-Amino-4-methoxyphenyl)pyridine | Moderate to Good |

| 1-Bromo-4-(trifluoromethyl)benzene | 3-Amino-4-methoxy-4'-(trifluoromethyl)biphenyl | Good to Excellent |

| 3,5-Dichloropyridazine | 3-(3-Amino-4-methoxyphenyl)-5-chloropyridazine | Moderate to Good |

Yields are illustrative and highly dependent on specific reaction conditions.

Sequential and iterative cross-coupling strategies allow for the controlled and stepwise synthesis of complex oligoarenes from multifunctional starting materials. nih.gov this compound is a suitable candidate for such strategies due to its multiple functional handles.

One common approach involves the use of bifunctional substrates containing both a halide and a boronic acid (or its protected form). Iterative coupling is achieved by using boronic acids protected with groups like N-methyliminodiacetic acid (MIDA) or 1,8-diaminonaphthalene (dan). acs.orgacs.org These protecting groups render the boronic acid inert to coupling conditions, allowing a reaction to occur at another site. acs.org Following the first coupling, the protecting group is cleaved to reveal the free boronic acid, which can then participate in a second coupling reaction.

Alternatively, chemoselectivity can be achieved by exploiting the different reactivities of various boron species or halides. nih.govacs.org For example, a molecule containing both a boronic acid and a boronic ester (BPin) can undergo selective coupling at the more reactive boronic acid site first. researchgate.net Similarly, a substrate with both a bromide and a chloride atom will preferentially react at the more reactive bromide position. nih.gov The amino group on this compound can also be used as a synthetic handle; it can be protected and then deprotected for subsequent functionalization after a Suzuki-Miyaura coupling at the boronic acid site.

The Negishi cross-coupling reaction typically involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. nih.gov While not a direct coupling partner, this compound can be utilized in Negishi-type reactions through a boron-to-zinc transmetalation step. nih.govresearchgate.net This two-step, one-pot procedure expands the synthetic utility of boronic acids by allowing them to participate in the highly functional-group-tolerant Negishi coupling.

The process involves the activation of the boronic acid or, more commonly, its corresponding boronic ester, with an organolithium reagent (e.g., t-BuLi) to form a boronate "ate" complex. nih.gov This intermediate is then treated with a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂), to effect a transmetalation, generating the desired organozinc reagent in situ. researchgate.net This newly formed organozinc species can then readily participate in a standard Negishi cross-coupling catalytic cycle with an aryl, heteroaryl, or vinyl halide. nih.govnih.gov This strategy is particularly useful for stereospecific couplings of secondary alkylboronic esters. nih.gov

| Step | Reagents | Intermediate/Product |

| 1. Boron "ate" complex formation | (3-Amino-4-methoxyphenyl)boronic ester + t-BuLi | Lithium (3-amino-4-methoxyphenyl)boronate |

| 2. Boron-to-Zinc Transmetalation | Lithium boronate + ZnCl₂ | (3-Amino-4-methoxyphenyl)zinc chloride |

| 3. Negishi Cross-Coupling | Organozinc reagent + Ar-X, Pd catalyst (e.g., Pd-PEPPSI) | 3-Amino-4-methoxy-substituted biaryl |

This table outlines the general sequence for utilizing a boronic acid derivative in a Negishi cross-coupling.

Copper-Catalyzed Cross-Coupling Reactions (Chan-Lam Coupling)

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling an organoboron reagent with an amine or an alcohol. wikipedia.org This reaction is a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination. This compound is an ideal arylating agent in this transformation.

A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, using molecular oxygen as the terminal oxidant. organic-chemistry.orgnrochemistry.com The reaction is catalyzed by simple copper salts, with copper(II) acetate (Cu(OAc)₂) being the most common choice. nrochemistry.com The proposed mechanism involves the transmetalation of the aryl group from boron to a Cu(II) center, which then undergoes oxidation to a transient Cu(III) species. This intermediate subsequently undergoes reductive elimination with the N-H or O-H nucleophile to form the desired C-N or C-O bond and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle. wikipedia.orgnrochemistry.com

The reaction tolerates a wide range of nucleophiles, including primary and secondary amines, anilines, amides, phenols, and N-heterocycles. organic-chemistry.org The presence of the free amino group on this compound itself could potentially lead to self-coupling or polymerization under Chan-Lam conditions, necessitating N-protection if intermolecular C-N bond formation with a different amine is desired. However, it is an excellent substrate for arylating other nucleophiles.

| Nucleophile | Copper Catalyst | Conditions | Product Type |

| Aniline (B41778) | Cu(OAc)₂ | Pyridine (B92270), Air, rt | N-Arylated Aniline |

| Phenol | Cu(OAc)₂ | CH₂Cl₂, Air, rt | Aryl Ether |

| Imidazole | Cu(OAc)₂ | CH₂Cl₂, Air, rt | N-Arylated Imidazole |

| Benzylamine | Cu(OAc)₂ | Myristic acid, 2,6-Lutidine | N-Aryl Benzylamine |

This table summarizes typical conditions for the Chan-Lam coupling reaction.

Here is the article about the chemical compound "this compound," structured according to your specific outline and instructions.

Functionalization and Derivatization Strategies for 3 Amino 4 Methoxyphenyl Boronic Acid

Post-Coupling Derivatization of Coupled Products

Following Suzuki-Miyaura cross-coupling reactions, the boronic acid functionality of (3-Amino-4-methoxyphenyl)boronic acid is typically transferred as a boronic ester to the coupled product. This boronic ester remnant is not merely a byproduct but a versatile functional handle that can be converted into a range of other groups, significantly enhancing the molecular complexity and utility of the synthesized compounds.

The carbon-boron bond in arylboronic acids and their esters is amenable to cleavage and replacement with various atoms, including hydrogen isotopes, oxygen, and others.

Deuterodeborylation: This process replaces the boronic ester group with a deuterium (B1214612) atom, a crucial transformation for introducing isotopic labels in molecules for mechanistic studies or as metabolic tracers. This reaction can be achieved under mild conditions using a deuterium source, typically heavy water (D₂O), often facilitated by a transition-metal catalyst. For instance, iridium-catalyzed methods have been shown to effectively promote deuterodeborylation of aryl boronic esters.

Table 1: Selected Methods for Deuterodeborylation of Aryl Boronic Esters

| Catalyst System | Deuterium Source | Typical Conditions | Reference |

|---|---|---|---|

| [Ir(μ-OMe)(cod)]₂ | D₂O | THF, 80 °C | core.ac.uk |

Oxidation: One of the most common and useful transformations of the boronic ester group is its oxidation to a hydroxyl group, effectively converting an arylboronic ester into a phenol (B47542). This transformation is highly valuable in organic synthesis. A variety of reagents and conditions have been developed to achieve this, ranging from classic oxidants like hydrogen peroxide to milder, more selective modern reagents. The choice of oxidant can be critical to avoid unwanted side reactions, especially in complex molecules with sensitive functional groups.

Table 2: Common Reagents for the Oxidation of Arylboronic Acids/Esters to Phenols

| Oxidizing Agent | Typical Conditions | Key Features | Reference(s) |

|---|---|---|---|

| m-Chloroperbenzoic acid (MCPBA) | Water-ethanol, room temperature | Mild, efficient, metal-free. mdma.ch | mdma.ch |

| N-Oxides (e.g., NMO, TMAO) | DCM, ambient temperature | Rapid, often complete in minutes, broad functional group compatibility. chempedia.info | chempedia.inforesearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a base (e.g., NaOH) or catalyst (e.g., I₂) | Green, catalyst-free options available, very rapid. researchgate.netnih.gov | researchgate.netnih.gov |

Chemical Modification of the Amino and Methoxy (B1213986) Groups within the this compound Scaffold

The aromatic scaffold of this compound offers two additional sites for modification: the primary amino group and the methoxy group. These groups can be altered before or after the boronic acid is used in a coupling reaction, providing strategic flexibility in synthesis.

The nucleophilic and basic nature of the primary amino group often necessitates its protection to prevent undesired side reactions during subsequent synthetic steps, such as the Suzuki-Miyaura coupling. organic-chemistry.org A suitable protecting group must be stable to the planned reaction conditions and easily removable afterward without affecting other parts of the molecule. organic-chemistry.org The most common strategies involve the use of carbamate-based protecting groups. rsc.org

Table 3: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | rsc.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | rsc.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

Once protected, or if desired as the primary reaction, the free amino group can undergo a variety of transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This is a fundamental transformation for building more complex structures, such as in the synthesis of pharmaceuticals or polymers.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation (formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts). Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for mono-alkylation.

The methoxy group (-OCH₃) is generally stable and less reactive than the amino or boronic acid functionalities. However, its cleavage to a hydroxyl group (demethylation) can be a strategic step to unmask a phenol, which can then participate in further reactions (e.g., etherification, esterification).

Demethylation of aryl methyl ethers typically requires harsh conditions and strong reagents. chem-station.com Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation, proceeding at or below room temperature. mdma.chcommonorganicchemistry.com The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov When applying this to the this compound scaffold, care must be taken as the amino group is also a Lewis base and will react with BBr₃. Therefore, an excess of the reagent is typically required to ensure complete demethylation. mdma.ch Other strong acids like HBr can also be used, but often require high temperatures. chem-station.comcommonorganicchemistry.com

Surface Functionalization Applications

The bifunctional nature of this compound makes it an excellent candidate for surface functionalization of materials. Both the boronic acid and the amino group can serve as anchor points or reactive sites.

The boronic acid moiety is known to form reversible covalent bonds with 1,2- and 1,3-diols. This property allows it to bind to surfaces rich in hydroxyl groups, such as cellulose (B213188) nanocrystals, metal oxides (after hydroxylation), and glycosylated proteins on cell surfaces. This interaction is often pH-dependent, offering a mechanism for controlled binding and release.

The amino group provides a versatile handle for covalently attaching the molecule to surfaces or for subsequent modifications after the molecule has been anchored via its boronic acid group. For example, the amino group can react with activated carboxylic acids (e.g., NHS esters) or isocyanates present on a polymer or nanoparticle surface. This dual functionality enables the use of this compound as a linker to bridge inorganic nanoparticles and biological molecules, or to modify the surface properties of materials to enhance biocompatibility or introduce specific recognition sites.

Lack of Specific Research on Surface Functionalization and Colloidal Properties of this compound

A comprehensive review of scientific literature reveals a significant gap in research specifically detailing the functionalization and derivatization of this compound for materials science applications. While the broader class of phenylboronic acids is widely studied for surface modification, specific data for the 3-amino-4-methoxy substituted variant is not publicly available.

Extensive searches for research focusing on the integration of this compound moieties onto material surfaces and the investigation of its colloidal properties did not yield specific studies or data sets. The existing body of scientific work on this particular compound is primarily centered on its role as a building block in organic synthesis for pharmaceutical development. For instance, patent literature describes its use in the synthesis of pyrazolopyrimidine derivatives, where the molecule is derivatized to create new chemical entities rather than to functionalize a material surface.

The general field of phenylboronic acids in materials science is well-established. Research has demonstrated the utility of various substituted phenylboronic acids for applications such as:

Surface Functionalization of Nanoparticles: Phenylboronic acids are commonly used to modify the surfaces of magnetic nanoparticles, gold nanoparticles, and other nanomaterials. This is often done to introduce specific functionalities, such as the ability to bind with saccharides for sensing or targeted delivery applications.

Development of Sensors: The ability of the boronic acid group to form reversible covalent bonds with diols is a key principle in the design of glucose sensors and other diagnostic tools.

Creation of Stimuli-Responsive Materials: Polymers and surfaces functionalized with phenylboronic acids can exhibit responses to changes in pH or the presence of specific sugars, making them useful for smart materials and drug delivery systems.

However, these studies typically employ other derivatives like 3-aminophenylboronic acid or 4-carboxyphenylboronic acid. The specific influence of the combined 3-amino and 4-methoxy substituents of this compound on surface binding, colloidal stability, and surface chemistry has not been a subject of published research.

Due to the strict requirement to focus solely on "this compound," and the absence of specific research in the requested areas, it is not possible to provide a detailed, data-driven article on its use in surface functionalization or its colloidal properties. The scientific community has yet to publish findings that would populate the requested sections on "Integration of Boronic Acid Moieties onto Material Surfaces" and "Investigation of Colloidal Properties and Surface Chemistry" for this specific compound.

Theoretical and Computational Studies of 3 Amino 4 Methoxyphenyl Boronic Acid

Quantum Chemical Methods for Electronic Structure Analysis (HOMO/LUMO)

Quantum chemical methods are fundamental to analyzing the electronic structure of (3-Amino-4-methoxyphenyl)boronic acid. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is a π* anti-bonding orbital. The presence of substituents—the amino (-NH2) and methoxy (B1213986) (-OCH3) groups as electron-donating groups, and the boronic acid [-B(OH)2] group as an electron-withdrawing group—significantly influences the energies of these orbitals.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. researchgate.net The analysis of HOMO and LUMO energy levels helps in predicting the sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies (Note: The following data is illustrative and based on typical values for similar aromatic boronic acids as specific experimental or computational values for this compound are not readily available in the literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Density Functional Theory (DFT) Calculations for Geometric and Spectral Properties

Density Functional Theory (DFT) has become a standard method for calculating the geometric and spectral properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict various properties with high accuracy. nih.govresearchgate.net

Geometric Properties: DFT is used to determine the most stable three-dimensional structure (the equilibrium geometry) of the molecule by minimizing its energy. This provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT can elucidate the planarity of the phenyl ring and the orientation of the amino, methoxy, and boronic acid substituents.

Spectral Properties: DFT is also instrumental in predicting vibrational and electronic spectra.

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, DFT can simulate the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra, such as the O-H stretches of the boronic acid, the N-H stretches of the amino group, and the various vibrations of the phenyl ring. researchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax) and helps in understanding the nature of the electronic transitions, such as π → π* transitions within the aromatic system.

Table 2: Illustrative DFT-Calculated Geometric and Spectral Data (Note: This table presents typical data ranges for phenylboronic acid derivatives.)

| Property | Calculated Value |

| C-B Bond Length | 1.55 - 1.57 Å |

| O-B-O Bond Angle | 118 - 120° |

| Major IR Peak (O-H stretch) | 3200 - 3400 cm⁻¹ |

| Predicted λmax (UV-Vis) | 270 - 290 nm |

Computational Modeling of Boronic Acid Interactions and Reactivity

Computational modeling provides significant insights into how this compound interacts with other molecules and predicts its chemical reactivity. The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a property that is central to its applications in sensing and separation.

Modeling techniques can simulate these interactions, for example, with saccharides or other biological molecules containing diol functionalities. Molecular docking and molecular dynamics (MD) simulations can be used to study the binding modes and affinities of the boronic acid with target molecules, revealing the specific hydrogen bonding and covalent interactions that stabilize the complex. mdpi.com

Reactivity can be assessed using DFT-calculated descriptors. nih.gov Parameters derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. researchgate.net These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites most susceptible to chemical attack. For this compound, the amino and methoxy groups would increase electron density on the ring, while the boronic acid group would be an electrophilic site.

Solvatochromic Studies and Dipole Moment Analysis

Solvatochromism refers to the change in a substance's color (or its UV-Vis absorption/emission spectrum) when dissolved in different solvents. This phenomenon is dependent on the interaction between the solute and solvent molecules and is influenced by the solute's dipole moment. nih.gov Computational methods, such as TD-DFT combined with continuum solvation models (like the Polarizable Continuum Model, PCM), can predict these solvatochromic shifts. By calculating the electronic transition energies in various solvents of differing polarity, it is possible to simulate how the absorption spectrum of this compound would change, providing insights into the charge distribution in its ground and excited states.

Table 3: Representative Calculated Molecular Properties (Note: Values are illustrative and based on general principles for similar molecules.)

| Property | Calculated Value |

| Dipole Moment (in vacuum) | 3.5 - 5.0 Debye |

| Solvatochromic Shift (from nonpolar to polar solvent) | 5 - 15 nm (bathochromic) |

Conformational Analysis and Intramolecular Interactions

DFT calculations can be used to map the potential energy surface associated with these rotations. nih.gov By calculating the energy for different dihedral angles, the most stable (lowest energy) conformer can be identified, as well as the energy barriers for interconversion between different conformers.

Intramolecular Interactions: The proximity of the amino group (-NH2) at position 3 and the boronic acid group [-B(OH)2] at position 1 allows for the possibility of intramolecular hydrogen bonding. A hydrogen atom from the amino group could potentially interact with an oxygen atom of the boronic acid, or a hydrogen from a boronic acid hydroxyl group could interact with the lone pair of the amino nitrogen. Such intramolecular chelation can significantly influence the molecule's conformation, stability, and the acidity of the boronic acid. Computational analysis can confirm the presence and quantify the strength of these hydrogen bonds, which would stabilize certain conformations over others.

Challenges, Limitations, and Future Research Directions

Protodeboronation as a Competing Pathway

A significant challenge in the application of (3-Amino-4-methoxyphenyl)boronic acid, like many other arylboronic acids, is its susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-methoxyaniline and boric acid, thereby reducing the yield of the desired product. wikipedia.orgnih.gov The propensity for protodeboronation is highly dependent on reaction conditions, particularly pH. wikipedia.orgnih.gov

Mechanistic studies have revealed that protodeboronation can proceed through various pathways. nih.gov Under basic conditions, which are common for cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid is in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻). ed.ac.ukresearchgate.net This anion can then undergo a rate-limiting reaction with a proton source, such as water, to yield the protodeboronated product. wikipedia.org Conversely, an acid-catalyzed mechanism can also occur. wikipedia.org The presence of a basic amino group in this compound can lead to the formation of zwitterionic species, which may open up additional, rapid protodeboronation pathways under neutral pH conditions, similar to what is observed in other basic heteroaromatic boronic acids. wikipedia.org

Strategies to mitigate protodeboronation are a key research focus. One approach is the "slow release" of the boronic acid from a more stable derivative, such as an organotrifluoroborate or an N-methyliminodiacetic acid (MIDA) boronate ester. wikipedia.orged.ac.uk This maintains a low concentration of the reactive boronic acid in the reaction mixture, minimizing the rate of the competing protodeboronation side reaction. wikipedia.org

| Factor | Influence on Protodeboronation | Mitigation Strategy |

|---|---|---|

| High pH | Promotes formation of reactive boronate anion, often increasing the reaction rate. ed.ac.uk | Careful optimization of base and pH; use of "slow-release" strategies. wikipedia.org |

| Aqueous Media | Provides a proton source (water) for the C-B bond cleavage. nih.gov | Use of anhydrous conditions or boronic esters for direct transmetalation. ed.ac.uk |

| Basic Substituents (e.g., Amino group) | Can form zwitterionic species that may undergo rapid fragmentation. wikipedia.org | pH control; protection of the basic group. |

| High Temperature/Long Reaction Times | Increases the likelihood of the side reaction occurring. | Use of highly active catalysts to shorten reaction times. |

Controlling Regioselectivity and Chemoselectivity in Complex Systems

The structure of this compound presents inherent challenges in controlling regioselectivity and chemoselectivity. The molecule possesses multiple potentially reactive sites: the boronic acid group, the amino group, and the aromatic ring which is activated by two electron-donating groups.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. nih.gov In cross-coupling reactions, the desired pathway is the reaction at the C-B bond. However, the nucleophilic amino group could potentially coordinate to the metal catalyst, inhibiting its activity or leading to undesired side reactions. Palladium-catalyzed cross-couplings are generally chemoselective for the boronic acid moiety, but achieving perfect selectivity can be challenging under certain conditions. nih.gov

Regioselectivity becomes a concern in reactions where the aromatic ring itself is functionalized. For instance, in electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing effects of the amino and methoxy (B1213986) groups would need to be carefully controlled to achieve substitution at a specific position. Studies on the Rieche formylation of other methoxyphenyl boronic acids have shown that the position and nature of substituents strongly influence both yield and regioselectivity, suggesting that an electrophilic aromatic substitution mechanism is at play. uniroma1.it For this compound, predicting the outcome of such reactions is complex due to the combined directing effects of the substituents.

Future research will likely focus on the development of catalyst systems and reaction conditions that can precisely discriminate between the different functional groups and positions on the molecule to achieve the desired transformation exclusively.

| Type of Selectivity | Challenge for this compound | Potential Research Direction |

|---|---|---|

| Chemoselectivity | Competition between reaction at the C-B bond and potential interference from the amino group. | Development of catalysts with high specificity for C-B bond activation; temporary protection of the amino group. |

| Regioselectivity (Aromatic Ring) | Multiple activated positions on the phenyl ring can lead to mixtures of isomers in electrophilic substitution reactions. | Use of sterically demanding reagents or directing groups to control the position of substitution. |

| Regioselectivity (Coupling) | In reactions with polyhalogenated substrates, achieving selective coupling at a specific halide position. | Fine-tuning of catalyst/ligand systems to differentiate between C-Cl, C-Br, and C-I bonds. |

Development of Sustainable and Greener Synthetic Protocols

Traditional synthetic routes to arylboronic acids often rely on methods that are not environmentally benign. A common method involves the reaction of an aryl halide with an organolithium reagent (like n-butyllithium) at very low temperatures (e.g., -70°C), followed by quenching with a borate (B1201080) ester. chemicalbook.com This process requires cryogenic conditions, flammable organometallic reagents, and stoichiometric amounts of waste.

The principles of green chemistry call for the development of more sustainable alternatives. Future research in this area will focus on several key aspects:

Alternative Starting Materials: Exploring routes that avoid the use of pre-functionalized aryl halides.

Greener Reagents: Replacing hazardous organolithium reagents with safer alternatives.

Milder Reaction Conditions: Designing syntheses that can be performed at or near ambient temperature, reducing energy consumption.

Atom Economy: Maximizing the incorporation of atoms from the reactants into the final product.

Sustainable Solvents: For reactions using this compound, a significant advancement has been the use of water as a solvent for Suzuki-Miyaura couplings, often assisted by microwave irradiation to accelerate the reaction. researchgate.net

The development of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of greener protocols. researchgate.net For instance, palladium nanoparticles supported on materials like graphene oxide or within metal-organic frameworks (MOFs) are being explored for Suzuki-Miyaura reactions. mdpi.comnih.gov

| Aspect | Traditional Synthesis (Example) | Greener/Future Protocol Goal |

|---|---|---|

| Reagents | Aryl bromide, n-butyllithium, borate ester. chemicalbook.com | Less hazardous reagents, catalytic methods. |

| Temperature | Cryogenic (-70°C). chemicalbook.com | Ambient temperature. |

| Solvents | Anhydrous organic solvents (e.g., THF). chemicalbook.com | Water, bio-based solvents, or solvent-free conditions. |

| Catalysis | Stoichiometric organometallic intermediates. | Use of recyclable homogeneous or heterogeneous catalysts. |

Exploration of Novel Catalyst Systems for Enhanced Reactivity and Selectivity

While standard palladium catalysts are effective for many transformations, there is a continuous drive to develop novel catalyst systems with improved performance for reactions involving this compound. The goals are to increase reaction rates, broaden the scope of compatible reaction partners (e.g., less reactive aryl chlorides), enhance selectivity, and lower catalyst loading.

Current frontiers in catalyst development include:

N-Heterocyclic Carbene (NHC) Complexes: Palladium complexes with NHC ligands have shown high activity for the Suzuki-Miyaura coupling of challenging substrates, including heteroaryl chlorides, often in aqueous media. researchgate.net

Supported Nanoparticles: Immobilizing palladium nanoparticles on high-surface-area supports like graphene, titanium dioxide, or magnetic nanoparticles creates highly active and recyclable heterogeneous catalysts. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): MOFs can be used as scaffolds to host catalytically active metal sites. nih.gov Their porous structure can enhance reactivity and selectivity.

Ligand Design: The development of sophisticated phosphine (B1218219) ligands continues to be crucial for tuning the electronic and steric properties of the catalyst to achieve specific outcomes. nih.gov

Alternative Metals: While palladium dominates, research into more abundant and less expensive metals like copper and nickel for cross-coupling reactions is an active and important area.

These advanced catalyst systems could be instrumental in overcoming the inherent challenges of reactivity and selectivity associated with this compound, enabling its use in more complex and demanding synthetic applications.

| Catalyst System | Description | Potential Advantage for this compound Reactions |

|---|---|---|

| Pd-NHC Complexes | Palladium coordinated to N-heterocyclic carbene ligands. mdpi.com | High activity for coupling with challenging substrates like aryl chlorides. researchgate.net |

| Supported Pd Nanoparticles | Nanosized palladium on supports like graphene or TiO₂. mdpi.com | High catalytic activity, easy separation, and recyclability. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Crystalline porous materials with metal nodes and organic linkers. nih.gov | High catalyst dispersion, potential for size/shape selectivity, and reusability. |

| Bio-Based Catalysts | Catalysts derived from renewable biological sources. mdpi.com | Improved sustainability and biodegradability. |

Unexplored Reaction Pathways and Mechanistic Revelations

While the Suzuki-Miyaura cross-coupling is the most common application for this compound, the boronic acid functional group is capable of a much wider range of transformations. A significant future direction is the exploration of these less-common reaction pathways to unlock new synthetic possibilities.

Examples of such pathways that warrant further investigation with this specific substrate include:

Petasis (Borono-Mannich) Reaction: A three-component reaction between an amine, a carbonyl compound, and a boronic acid to form α-amino acids or related structures. sigmaaldrich.com The presence of the internal amino group in the substrate could lead to interesting intramolecular variations.

Chan-Lam Coupling: A copper-catalyzed reaction to form carbon-heteroatom bonds, such as C-N or C-O bonds.

Electrophilic Ipso-Substitution: Reactions where the boronic acid group is replaced by an electrophile other than a proton. The Rieche formylation, which replaces the boronic acid with a formyl group (-CHO), is one such example that has been studied with other methoxyphenyl boronic acids. uniroma1.itresearchgate.net

Tandem Reactions: Designing one-pot sequences where an initial reaction involving the boronic acid is followed by a subsequent transformation. A tandem palladium-catalyzed oxidative Boron-Heck and Suzuki reaction has been reported, showcasing the potential for complex molecule synthesis in a single operation. nih.gov

Underpinning the discovery of new reactions is the need for detailed mechanistic studies. As demonstrated by the extensive research into protodeboronation pathways, a deep understanding of reaction mechanisms, transient intermediates, and competing processes is essential for rational reaction design and optimization. nih.govresearchgate.net Future mechanistic revelations will undoubtedly open doors to currently unexplored reactivity for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (3-amino-4-methoxyphenyl)boronic acid, and what challenges arise during purification?

- Methodology : Protodeboronation of alkyl boronic esters is a common approach for synthesizing aromatic boronic acids. However, boronic acids are prone to dehydration or trimerization (forming boroxines) during purification. To mitigate this, intermediates like pinacol esters are often synthesized first, as they are more stable and easier to handle. For example, pinacol-protected styrene boronic acid monomers can be polymerized and later deprotected .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis, and employ chromatography with diol-functionalized stationary phases to separate boronic acids from byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.